Methyl 5-chloro-2-methylbenzoate
Overview
Description
Methyl 5-chloro-2-methylbenzoate is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 .
Molecular Structure Analysis
The InChI code for Methyl 5-chloro-2-methylbenzoate is1S/C9H9ClO2/c1-6-3-4-7 (10)5-8 (6)9 (11)12-2/h3-5H,1-2H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Methyl 5-chloro-2-methylbenzoate is a solid at room temperature . It should be stored in a sealed container in a dry environment .Scientific Research Applications
Drug Discovery and Development
“Methyl 5-chloro-2-methylbenzoate” plays a significant role in the field of drug discovery and development . The relationship between its chemical structure and biological activity is a key scientific aspect of small-molecule drug discovery and development . The “methylation effect” or the “magic methyl” effect is a factor that stands out due to the number of examples that demonstrate profound changes in either pharmacodynamic or pharmacokinetic properties .
Optimization of Bioactive Molecules
Understanding the effects that lead to significant changes in biological activity is of paramount importance for the rational design and optimization of bioactive molecules . The small, monovalent, and lipophilic methyl group (-CH3) is versatile and of great importance in the design or optimization of bioactive compounds .
Modulation of Physicochemical Properties
The methyl group plays a role in the modulation of physicochemical properties, such as LogP and aqueous solubility . It also controls the conformational properties of a given scaffold .
Molecular Recognition
In the process of molecular recognition, the methyl group is involved in the displacement of water molecules, realizing hydrophobic interactions . It also participates in van der Waals interactions .
Pesticide in Agriculture
Methyl benzoate, a compound similar to “Methyl 5-chloro-2-methylbenzoate”, has been shown to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests .
Modes of Action in Pest Control
Methyl benzoate has several important modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, and a repellent .
Safety and Hazards
properties
IUPAC Name |
methyl 5-chloro-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGNABFNVYLVMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30607440 | |
Record name | Methyl 5-chloro-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30607440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-2-methylbenzoate | |
CAS RN |
99585-13-4 | |
Record name | Methyl 5-chloro-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30607440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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